molecular formula C20H22N2O2S B7693426 N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B7693426
M. Wt: 354.5 g/mol
InChI Key: SXEDWOFPDSQIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic compound that contains a quinoline and thiophene moiety . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The carboxamide group (-CONH2) is a functional group that consists of a carbonyl (C=O) and amine (NH2) subsituent attached to the same carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline and thiophene rings, along with the carboxamide group . The quinoline moiety is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The thiophene ring is a five-membered ring with four carbon atoms and a sulfur atom .


Chemical Reactions Analysis

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, antiinflammatory, antioxidant, and anti-HIV agents . The reactivity of this specific compound would depend on the specific substituents and their positions on the rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and substituents. Some general properties of quinoline derivatives include good solubility in organic solvents, and they often form crystalline solids .

Mechanism of Action

The mechanism of action of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound may also work by inducing apoptosis, which is a process that leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that this compound can induce cell cycle arrest, inhibit angiogenesis, and reduce oxidative stress. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide has several advantages for use in laboratory experiments. It is a small molecule that is easy to synthesize and purify. This compound also has good solubility in water and organic solvents, making it easy to use in various assays. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of some experiments.

Future Directions

There are several future directions for research on N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide. One area of research could focus on identifying the specific enzymes that this compound inhibits and understanding the mechanism of action in more detail. Another area of research could focus on developing more potent analogs of this compound that have improved anticancer properties. Additionally, research could be done to investigate the potential use of this compound in combination with other drugs for the treatment of cancer.

Synthesis Methods

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 2-hydroxy-6-methylquinoline, which is then reacted with thiophene-2-carboxylic acid to form the intermediate compound. The final step involves the reaction of the intermediate compound with butylamine to form this compound.

Scientific Research Applications

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory and antioxidant agent.

Properties

IUPAC Name

N-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-3-4-9-22(20(24)18-6-5-10-25-18)13-16-12-15-11-14(2)7-8-17(15)21-19(16)23/h5-8,10-12H,3-4,9,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEDWOFPDSQIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.